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molecular formula C13H18O2 B8567805 4-[(4-Ethenylphenyl)methoxy]butan-1-OL CAS No. 92035-97-7

4-[(4-Ethenylphenyl)methoxy]butan-1-OL

Cat. No. B8567805
M. Wt: 206.28 g/mol
InChI Key: ZCVDFTDKYCFDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06423761B1

Procedure details

1,4-Butanediol (50.00 g) was dissolved in dry toluene (60 ml), para-choloromethylstyrene (15.62 g; 0.1 mol) was then added with stirring. A catalytic quantity of 18-crown-6 (0.3 g) was then added. The flask was stoppered, stirred at room temperature for 18 hours and for a further 4 hours at 45-60°. The resulting solution was then poured in to water (500 ml) and extracted with dichloromethane (3×75 ml). The combined extracts were dried (MgSO4) and evaporated (20°/21 mm) to give a yellow oil, which was distilled to give a yellow oil (14.33 g; 69.6%).b.pt. 152-157°/1 mbar.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].C1O[CH2:23][CH2:22]OCCOCCOCCOCCOC1.O.[C:26]1([CH3:32])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[OH:5][CH2:4][CH2:3][CH2:2][CH2:1][O:6][CH2:32][C:26]1[CH:31]=[CH:30][C:29]([CH:22]=[CH2:23])=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
para-choloromethylstyrene (15.62 g; 0.1 mol) was then added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 hours and for a further 4 hours at 45-60°
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated (20°/21 mm)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to give a yellow oil (14.33 g; 69.6%)

Outcomes

Product
Name
Type
Smiles
OCCCCOCC1=CC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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